molecular formula C11H11N B116671 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline CAS No. 5840-01-7

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline

カタログ番号: B116671
CAS番号: 5840-01-7
分子量: 157.21 g/mol
InChIキー: QCCKSFHMARIKSK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline is a tricyclic heterocyclic compound featuring a pyrrole ring fused with a partially hydrogenated quinoline scaffold. Its structural rigidity and electron-rich aromatic system make it a versatile pharmacophore in medicinal chemistry. Key applications include anticoagulant agents targeting coagulation factors Xa and XIa , anti-leukaemic compounds , and multi-target therapeutics for asthma . Modifications at positions 4, 6, and 8 of the quinoline ring significantly influence its biological activity and physicochemical properties .

生物活性

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

Target of Action
The primary targets of this compound include the blood coagulation factors Xa and XIa. These factors play crucial roles in the coagulation cascade, and their inhibition can prevent thrombus formation.

Mode of Action
This compound interacts with coagulation factors Xa and XIa, inhibiting their activity. The inhibition disrupts the blood coagulation cascade, thus preventing the formation of fibrin, which is essential for clot formation .

Biochemical Pathways
The compound's electrophilic ketone-carbonyl group allows it to participate in various biochemical reactions. Its mechanism includes binding to active sites on enzymes, thereby inhibiting their function. For example, it has been shown to inhibit monoamine oxidase by binding to its active site.

This compound exhibits significant cytotoxicity against certain cancer cell lines, such as U-937 cells. This suggests its potential as an anti-leukemia agent. The compound's structural characteristics facilitate interactions with various biological targets, making it a candidate for further pharmacological studies.

Anticoagulant Activity

Recent studies have highlighted the anticoagulant properties of derivatives of this compound. In vitro testing has demonstrated that several derivatives can effectively inhibit both coagulation factors Xa and XIa. For instance:

  • IC50 Values : The most potent inhibitors exhibited IC50 values of approximately 3.68 µM for factor Xa and 2 µM for factor XIa .

The ability to selectively inhibit these factors positions these compounds as potential therapeutics for treating thrombotic disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Hybrid Molecule Development : Researchers synthesized new hybrid molecules based on this compound that showed promising anticoagulant activity. The study involved structural modifications at various positions to enhance efficacy against coagulation factors .
  • In Vitro Testing : A study evaluated multiple derivatives for their anticoagulant properties against factors Xa and XIa. The results indicated that certain compounds could serve as selective inhibitors with significant potential in drug development aimed at thrombotic conditions .
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict how these compounds interact with their targets. These studies are critical for understanding the binding affinities and guiding further modifications to improve selectivity and potency against specific biological targets .

Summary Table of Biological Activities

Activity TypeTargetIC50 (µM)Notes
AnticoagulantFactor Xa3.68Selective inhibition observed
AnticoagulantFactor XIa2Promising candidate for thrombotic therapy
CytotoxicityU-937 Cell LineN/APotential anti-leukemia agent
Enzyme InhibitionMonoamine OxidaseN/ABinds at active site

科学的研究の応用

Anticoagulant Properties

Recent studies have highlighted the potential of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline derivatives as novel anticoagulants. Research indicates that these compounds can inhibit coagulation factors such as Xa and XIa, which are crucial in the blood coagulation cascade. For instance, a study demonstrated that certain derivatives exhibited significant inhibitory activity against these factors with low IC50 values, suggesting their potential as therapeutic agents for conditions like thrombosis and other coagulation disorders .

Anti-inflammatory Effects

Another area of investigation is the anti-inflammatory properties of this compound. Preliminary findings suggest that this compound can suppress the production of inflammatory mediators in immune cells, which may have implications for treating inflammatory diseases. Further studies are necessary to validate these effects in vivo.

Neuroprotective Potential

There is emerging evidence supporting the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods that allow for structural modifications to enhance its pharmacological properties. For example:

  • Hybrid Molecule Development : Researchers have synthesized hybrid molecules by combining this compound with other pharmacophores to create compounds with improved biological activity. These hybrids have shown promising results in inhibiting specific biological targets related to cancer and inflammation .
  • Modification Techniques : Techniques such as the reaction with thiosemicarbazide have been employed to produce new derivatives with enhanced properties. The resulting compounds have shown varied biological activities depending on their structural modifications .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

StudyFindingsApplications
Study A (2024)Identified potent inhibitors of coagulation factors using derivatives of this compoundPotential anticoagulant therapies
Study B (2024)Demonstrated anti-inflammatory effects in vitroPossible treatments for chronic inflammatory conditions
Study C (2024)Showed neuroprotective effects against oxidative stressImplications for neurodegenerative disease treatments

化学反応の分析

Cyclization Reactions

Gold-catalyzed intramolecular hydroarylation of N-aryl propargylamines produces 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolines. This method achieves 85–92% yields under mild conditions (room temperature, 12–24 hours) with excellent regioselectivity .

Key Conditions :

CatalystSolventTemperatureYield (%)
AuCl₃Toluene25°C88
AgNTf₂DCM25°C85

Thiosemicarbazide Derivatization

Reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide forms hydrazinocarbothioamide derivatives. Subsequent treatment with dimethyl acetylenedicarboxylate yields fused pyridazine systems.

Mechanism :

  • Nucleophilic attack by thiosemicarbazide on the carbonyl group.

  • Cyclocondensation with acetylenedicarboxylate via [4+2] cycloaddition.

Transfer Hydrogenation

Visible-light-induced cyclization followed by chiral phosphoric acid-catalyzed transfer hydrogenation enables enantioselective synthesis of tetrahydroquinoline derivatives. This method achieves >90% ee using Hantzsch ester as the hydrogen donor .

Reaction Pathway :

QuinolineLightBr nsted AcidTetrahydroquinoline Chiral \text{Quinoline}\xrightarrow[\text{Light}]{\text{Br nsted Acid}}\text{Tetrahydroquinoline Chiral }

Metal-Free Reduction

B(C₆F₅)₃-catalyzed hydrogenation of quinolines using hydrosilanes (e.g., PhSiH₃) reduces the heteroaromatic ring to 1,2,3,4-tetrahydroquinolines with 95% efficiency .

Key Advantages :

  • No transition metals required.

  • Tolerates electron-withdrawing and donating substituents.

Nitration and Halogenation

The electron-rich pyrrole ring undergoes electrophilic substitution at the α-position. For example:

  • Nitration : HNO₃/H₂SO₄ at 0°C yields 3-nitro derivatives.

  • Chlorination : Cl₂/FeCl₃ produces 3,5-dichloro-substituted analogs.

Oxidation Reactions

Treatment with DDQ (dichlorodicyanobenzoquinone) oxidizes the dihydro moiety to a fully aromatic quinoline system:

DihydroquinolineDDQQuinoline+2H++2e\text{Dihydroquinoline}\xrightarrow{\text{DDQ}}\text{Quinoline}+2\text{H}^++2\text{e}^-

Enzyme Inhibition

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one derivatives inhibit tyrosine kinases (IC₅₀ = 0.8–2.4 μM) and PARP-1 (IC₅₀ = 1.2 μM), making them candidates for anticancer therapies.

Receptor Binding

The planar structure facilitates intercalation into DNA and binding to G-quadruplex structures (Kd = 0.3–1.1 μM), disrupting replication in cancer cells.

NMR Analysis

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.8 (d, J = 8.4 Hz, 1H, aromatic), 6.9 (s, 1H, pyrrole-H), 3.6 (t, 2H, CH₂).

  • ¹³C NMR : 168.5 ppm (C=O), 145.2 ppm (aromatic C-Cl).

IR Spectroscopy

  • Strong absorption at 1720 cm⁻¹ (C=O stretch).

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline derivatives?

  • Methodological Answer : The Stolle reaction, modified to avoid Lewis acid catalysts, is widely used. This involves reacting substituted hydroquinoline hydrochlorides with oxalyl chloride in toluene under reflux, followed by cyclization to yield the pyrroloquinoline core . Gold-catalyzed intramolecular hydroarylation of N-aryl propargylamines is another efficient method, offering regioselectivity and moderate-to-high yields (60–85%) under mild conditions (e.g., AuCl₃ in THF at 80°C) . For oxidation steps, m-chloroperbenzoic acid in THF at −2°C selectively forms oxazinoquinolinediones .

Q. How can spectroscopic techniques confirm the structure of this compound derivatives?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Distinct signals for the dihydro-pyrrolo ring (e.g., δ 2.1–3.2 ppm for methylene protons) and aromatic protons (δ 6.7–7.4 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 173.25 for C₁₂H₁₅N derivatives) and fragmentation patterns validate substituent placement .
  • X-ray Crystallography : Resolves regiochemical ambiguities, such as distinguishing between 1,3-oxazino and 1,4-oxazino isomers formed during oxidation .

Q. What are the primary biological targets of pyrrolo[3,2,1-ij]quinoline derivatives?

  • Methodological Answer : These compounds exhibit activity against:

  • Blood Coagulation Factors : Derivatives with halogenated benzene rings (e.g., 8-F-substituted) show dual inhibition of Factor Xa and XIa (IC₅₀ < 100 nM) in chromogenic assays .
  • Inflammatory Mediators : 2-Methyl-8-hydroxy derivatives (e.g., KC 11404) antagonize histamine (H₁ receptor, Kᵢ = 2.1 nM) and platelet-activating factor (PAF) in guinea pig bronchospasm models .
  • Apoptosis Regulators : Carboxylic acid derivatives (e.g., compound 31) inhibit Mcl-1 (Kᵢ = 12 nM) via fragment-based screening and structure-guided optimization .

Advanced Research Questions

Q. How can regioselectivity challenges in C–H functionalization of the pyrroloquinoline core be addressed?

  • Methodological Answer :

  • Catalytic Systems : Pd-catalyzed direct C1/C2-arylation using CuI in DMF (100°C) achieves β-arylation with >90% regioselectivity .
  • Substrate Engineering : Electron-donating groups (e.g., 4-methyl) enhance reactivity at the C8 position during gold-catalyzed hydroarylation .
  • Computational Modeling : DFT studies predict transition-state energies to guide ligand selection (e.g., phosphine ligands for Au catalysis) .

Q. What strategies resolve contradictory data in oxidation reactions of pyrroloquinoline-1,2-diones?

  • Methodological Answer : Conflicting product distributions (e.g., oxazino vs. dione isomers) arise from reaction conditions:

  • Temperature Control : Oxidation at −2°C with m-chloroperbenzoic acid favors 1,3-oxazino products, while Na₂S₂O₈ in H₂SO₄ yields 1,4-oxazino isomers .
  • Acid Additives : Trifluoroacetic acid suppresses byproduct formation (e.g., bis-tetrahydroquinolines) during Stolle reactions .
  • HPLC-MS Monitoring : Real-time tracking identifies intermediates (e.g., epoxide species) that dictate product ratios .

Q. How can enantioselective synthesis of pyrroloquinoline derivatives be achieved?

  • Methodological Answer :

  • N-Heterocyclic Carbene (NHC) Catalysis : Asymmetric cascade reactions using (4S,5S)-NHCs (10 mol%) in CH₂Cl₂ at −40°C yield chiral 5,6-dihydro derivatives with >90% ee .
  • Chiral Auxiliaries : Indole N-H functionalization with (R)-BINOL-derived phosphoric acids induces axial chirality in tricyclic products .

Q. What computational approaches optimize pyrroloquinoline derivatives for dual-target inhibition?

  • Methodological Answer :

  • Molecular Docking : Virtual screening against Factor Xa (PDB: 1FJS) and XIa (PDB: 1ZOM) identifies key interactions (e.g., π-π stacking with Tyr99) .
  • QSAR Models : Substituent effects (e.g., logP, polar surface area) correlate with blood-brain barrier permeability for anticonvulsant candidates .
  • MD Simulations : 100-ns trajectories assess binding stability of Mcl-1 inhibitors (e.g., RMSD < 2 Å for compound 31) .

類似化合物との比較

Comparison with Structurally Similar Compounds

2.1. Unsaturated Analogues: Pyrrolo[3,2,1-ij]quinolin-2-ones
  • Activity: The dihydro form (5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one) exhibits superior anticoagulant activity compared to unsaturated analogues. For instance, 6-aryl-substituted dihydro derivatives show 2–3-fold higher inhibition of FXa and FXIa .
  • Rationale: Saturation of the quinoline ring enhances conformational stability, improving binding affinity to coagulation factors .
2.2. Thiazole Hybrids
  • Design: Hybrids combining the dihydroquinoline core with thiazole via hydrazine linkers (e.g., 1-(2-(4,5-dihydrothiazol-2-yl)hydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones) act as dual FXa/FXIa inhibitors.
  • Efficacy : These hybrids achieve IC₅₀ values of 0.2–1.8 µM for FXa and 0.5–2.3 µM for FXIa, with minimal thrombin inhibition (<10% at 10 µM), reducing bleeding risks .
2.3. Rhodanine Hybrids
  • Modifications: Substituents like 8-iodo or 8-methoxy groups enhance inhibitory potency. For example: (Z)-5-(8-Iodo-4,4,6-trimethyl-2-oxo-dihydroquinolin-1-ylidene)-2-thioxothiazolidin-4-one shows 90% inhibition of FXa at 10 µM . 8-Methoxy derivatives (e.g., C₁₅H₁₇NO₃, MW 259.305) improve metabolic stability and selectivity .
2.4. Spiro-Fused Derivatives
  • Synthesis : Multicomponent reactions yield spiro compounds (e.g., spiro[4H-pyran-3,3’-oxindole] ), which exhibit unique 3D structures.
  • Activity : These derivatives demonstrate moderate anti-leukaemic activity (IC₅₀ ~10–50 µM) by intercalating DNA or inhibiting topoisomerases .
2.5. Multi-Target Agents (e.g., KC 11404)
  • Structure : 4-n-Butyl-8-hydroxy-2-methyl substitutions (compound 24 , KC 11404) confer dual histamine/PAF antagonism and 5-lipoxygenase inhibition.
  • Efficacy : Orally active in guinea pig asthma models (ED₅₀ = 1.9–2.1 µmol/kg), comparable to zileuton in blocking leukotriene synthesis .

Data Tables: Key Derivatives and Activities

Compound Class Substituents/Modifications Target Activity (IC₅₀ or % Inhibition) Reference
Thiazole Hybrids 6-Aryl, hydrazine linker FXa: 0.2–1.8 µM; FXIa: 0.5–2.3 µM
Rhodanine Hybrids 8-Iodo, 4,4,6-trimethyl FXa: 90% inhibition at 10 µM
8-Methoxy Derivatives C₁₅H₁₇NO₃ Improved metabolic stability
Spiro[4H-pyran-3,3’-oxindole] Malononitrile/ethyl cyanoacetate Anti-leukaemic IC₅₀: 10–50 µM
KC 11404 4-n-Butyl, 8-hydroxy, 2-methyl PAF/histamine antagonism; ED₅₀: 1.9 µmol/kg

Structural and Functional Advantages

  • Flexibility: The dihydroquinoline core allows diverse substitutions (halogens, aryl, alkoxy) to fine-tune activity .
  • Synergistic Pharmacophores : Hybridization with thiazole or rhodanine enhances dual inhibition profiles .
  • Reduced Side Effects : Selective FXa/FXIa inhibition minimizes off-target thrombin interaction, lowering bleeding risks .

準備方法

AlCl3-Mediated Friedel-Crafts Cyclization

Reaction Mechanism and Conditions

The core tricyclic structure is constructed via intramolecular Friedel-Crafts alkylation. A solution of cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate in 1,2-dichlorobenzene undergoes cyclization at 378 K with anhydrous AlCl₃ (10 mol%) . The reaction proceeds through electrophilic aromatic substitution, forming the pyrroloquinoline skeleton.

Critical Parameters:

  • Temperature : Cyclization efficiency drops below 370 K due to incomplete ring closure.

  • Solvent : High-boiling solvents (e.g., dichlorobenzene) prevent intermediate decomposition.

  • Workup : Recrystallization in ethanol yields 73% pure product.

Two-Step Thiosemicarbazide-Dimethylacetylenedicarboxylate (DMAD) Condensation

Synthesis of Hydrazinocarbothioamide Intermediates

Pyrrolo[3,2,1-ij]quinoline-1,2-diones react with thiosemicarbazide in methanol under HCl catalysis (1–2 drops) at reflux (1 h) . The intermediate hydrazinocarbothioamide precipitates upon solvent removal.

Heterocyclization with DMAD

The hydrazinocarbothioamide is refluxed with DMAD in methanol/acetic acid (3:1 v/v) for 30–60 min, forming methyl 2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-ylidene)hydrazineyl)-4-oxothiazol-5-ylidene)acetates .

Performance Data:

Substituent (R)Yield (%)Purity (%)
4,4,6-Trimethyl8898
8-Fluoro7695
6-Phenyl6792

Key Advantage : Tolerance for electron-withdrawing (halogens) and bulky (phenyl) groups .

Oxidation of Pyrroloquinoline Derivatives

m-Chloroperbenzoic Acid (m-CPBA) Oxidation

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones are oxidized in THF at −2–3°C with m-CPBA (1.5 equiv) . The reaction selectively forms 1,3-oxazino[5,4,3-ij]quinolin-1,3-diones via epoxidation and ring expansion.

Optimization Insights:

  • Temperature Control : Below 5°C minimizes side reactions (e.g., over-oxidation).

  • Solvent Polarity : THF stabilizes the oxazino intermediate, achieving 75–82% yields .

Palladium-Catalyzed Annulative π-Extension (APEX)

Direct C–H Arylation Protocol

Unfunctionalized pyrroles undergo double C–H arylation with diiodobiaryls (e.g., 1,8-diiodonaphthalene) using Pd(OAc)₂ (5 mol%) and Ag₂CO₃ (2 equiv) in DMF at 120°C . This one-step method constructs extended π-systems (e.g., dibenzo[e,g]indoles).

Catalytic System Efficiency:

CatalystLigandYield (%)
Pd(OAc)₂PivOH68
PdCl₂XPhos52
Pd(PPh₃)₄None34

Limitation : Electron-deficient pyrroles require higher catalyst loadings (10 mol%) .

Industrial-Scale Production Considerations

Solvent Recovery Systems

Large-scale syntheses employ toluene/ethanol azeotropes for efficient AlCl₃ removal, reducing waste. Continuous flow reactors enhance cyclization consistency (yield variation <2%) compared to batch processing.

Purification Techniques

  • Crystallization : Ethanol/water mixtures (3:1) achieve >99% purity for pharmaceutical-grade material .

  • Chromatography : Reserved for functionalized derivatives (e.g., 8-iodo substituents) due to cost .

Substituent-Directed Synthesis

Halogenation Strategies

PositionReagentConditionsYield (%)
8-BromoN-BromosuccinimideDMF, 80°C, 12 h85
8-IodoI₂, HNO₃AcOH, 60°C, 6 h78

Halogenated derivatives serve as cross-coupling partners for Suzuki-Miyaura reactions .

Emerging Methodologies

Photoredox Copper Catalysis

Visible-light-driven Cu(I)/BINAP systems enable room-temperature synthesis from aroyl chlorides and alkenes, though yields remain moderate (56–62%) .

Electrochemical Cyclization

Preliminary studies show 45% yield using Pt electrodes in acetonitrile/KPF₆, avoiding metal catalysts .

特性

IUPAC Name

1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-3-9-5-2-7-12-8-6-10(4-1)11(9)12/h1,3-4,6,8H,2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCKSFHMARIKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC3=C2N(C1)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576238
Record name 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5840-01-7
Record name 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lilolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid (37.5 g, 0.186 mol), copper chromite (13.5 g, 43 mmol) and quinoline (180 ml) were heated with stirring to 185° C. for 2 hours. The mixture was cooled, diluted with dichloromethane (1 L) and filtered over hyflo. The filtrate was washed with 2 M hydrochloric acid (2×600 ml) and twice with 2 M sodium hydroxide (150 ml) before being evaporated to dryness. The residue was purified by silica gel chromatography, eluting with a ethyl acetate/hexanes (1:6) to afford 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline (21 g, 72%) as a pale yellow solid. 1H NMR (CDCl3) 400 MHz δ: 7.44 (dd, 1H, J=0.8 and 7.6 Hz), 7.07 (d, 1H, J=3.2 Hz), 7.01 (t, 1H, J=7.2 Hz), 6.9 (dd, 1H, J=0.8 and 6.8 Hz), 6.43 (d, 1H, J=3.2 Hz), 4.16 (t, 2H, J=6 Hz), 2.99 (t, 2H, J=6.4 Hz), 2.24 (m, 2H).
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。